O-2050

描述

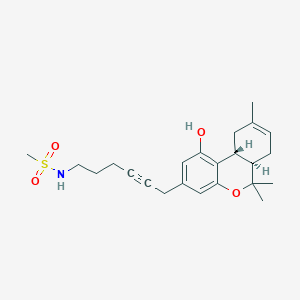

Structure

3D Structure

属性

IUPAC Name |

N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hex-4-ynyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4S/c1-16-10-11-19-18(13-16)22-20(25)14-17(15-21(22)28-23(19,2)3)9-7-5-6-8-12-24-29(4,26)27/h10,14-15,18-19,24-25H,6,8-9,11-13H2,1-4H3/t18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTGGIYZQHHLGJ-RTBURBONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030510 |

Source

|

| Record name | O-2050 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667419-91-2 |

Source

|

| Record name | O-2050 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Complex Pharmacology of O-2050: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2050 is a synthetic cannabinoid analogue that has garnered significant interest within the scientific community for its complex and multifaceted pharmacological profile at the cannabinoid receptors. Initially investigated as a potential neutral antagonist for the cannabinoid CB1 receptor, subsequent research has revealed a more nuanced mechanism of action, challenging its initial classification and highlighting its unique properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action

This compound is a classical cannabinoid derivative, specifically a sulfonamide side chain analog of Δ⁸-tetrahydrocannabinol.[1] Its primary mechanism of action involves interaction with the cannabinoid CB1 and CB2 receptors. While initially explored as a neutral CB1 receptor antagonist, studies have demonstrated that this compound exhibits a complex pharmacological profile that includes characteristics of antagonism, partial agonism, and even potential agonist-like effects depending on the experimental context.[1][2]

Interaction with Cannabinoid Receptors

This compound demonstrates high affinity for both the cannabinoid CB1 and CB2 receptors.[1][3] This binding affinity is a critical determinant of its pharmacological effects. The compound acts as a silent antagonist in some in vitro assays, meaning it can block the action of other cannabinoid agonists without producing an effect on its own.[2] However, in other experimental systems, it has been shown to act as a partial agonist, eliciting a submaximal response compared to full agonists.[1][4] This dual activity complicates its classification and suggests a complex interaction with the receptor and its downstream signaling pathways.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data regarding its binding affinity and functional activity.

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | CB1 | 2.5 nM | Radioligand Binding Assay | [3] |

| Ki | CB2 | 0.2 nM | Radioligand Binding Assay | [3] |

| EC50 | CB1 | 40.4 nM | Forskolin-induced cAMP stimulation | [4] |

| KB | CB1 | 22 ± 8 nM | [³⁵S]GTPγS Binding Assay | [2] |

Note: Ki represents the inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher affinity. EC50 is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. KB is the equilibrium dissociation constant of an antagonist.

Signaling Pathways

The interaction of this compound with cannabinoid receptors, primarily the CB1 receptor which is a G-protein coupled receptor (GPCR), modulates intracellular signaling cascades. The primary pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) pathway.

As a partial agonist, this compound can activate the Gi/o protein coupled to the CB1 receptor, which in turn inhibits adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. The extent of this inhibition is less than that produced by a full agonist.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.

Objective: To measure the displacement of a radiolabeled cannabinoid ligand from CB1 and CB2 receptors by this compound.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940.

-

Non-specific binding control: WIN 55,212-2.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound in the assay buffer.

-

For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of WIN 55,212-2.

-

The incubation is carried out at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the effect of this compound on the production of cAMP, which indicates its agonist or antagonist activity.

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing CB1 receptors.

Materials:

-

CHO cells stably expressing human CB1 receptors.

-

Forskolin.

-

This compound at various concentrations.

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

-

Plate CHO-CB1 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells and incubate for 15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (which directly activates adenylyl cyclase) for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit.

-

The amount of cAMP produced is inversely proportional to the signal generated in many commercial kits.

-

The EC50 value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.

In Vivo Locomotor Activity Assessment

This behavioral assay is used to evaluate the in vivo effects of this compound on spontaneous movement in mice.

Objective: To measure the effect of this compound administration on the locomotor activity of mice.

Materials:

-

Male ICR mice.

-

This compound dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

-

Open-field activity chambers equipped with infrared beams.

-

Data acquisition software.

Procedure:

-

Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection.

-

Immediately after injection, place each mouse individually into an open-field activity chamber.

-

Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period, typically 30-60 minutes.

-

The chambers are cleaned between each animal to eliminate olfactory cues.

-

The data is collected and analyzed to compare the activity levels of the this compound-treated group with the vehicle-treated group.

Conclusion

This compound is a pharmacologically complex molecule with a mechanism of action that defies simple classification. While it exhibits high affinity for both CB1 and CB2 receptors, its functional activity is context-dependent, showing characteristics of a silent antagonist in some assays and a partial agonist in others. This intricate profile, particularly its partial agonism at the CB1 receptor leading to the inhibition of adenylyl cyclase, distinguishes it from classical cannabinoid agonists and neutral antagonists. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this compound and its potential therapeutic applications. A thorough understanding of its mechanism of action is crucial for the rational design of future studies and the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

O-2050: A Technical Whitepaper on Cannabinoid CB1 Receptor Binding and Functional Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: O-2050 is a classical cannabinoid derivative that has been investigated for its interaction with the cannabinoid receptor type 1 (CB1). Initially explored as a potential neutral or silent antagonist, subsequent pharmacological studies have revealed a more complex profile, including partial agonist activity in several functional assays. This document provides a comprehensive technical overview of this compound, focusing on its CB1 receptor binding affinity, the detailed experimental protocols used for its characterization, and its effects on downstream signaling pathways. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction to this compound and the CB1 Receptor

The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates the majority of the psychoactive effects of cannabinoids. It is a key component of the endocannabinoid system, playing a crucial role in regulating neurotransmission and a wide range of physiological processes. This compound was developed as a research tool to probe this system. Unlike inverse agonists like rimonabant, which suppress basal receptor activity, a neutral antagonist was sought to block agonist binding without affecting the receptor's constitutive activity.[1][2] While this compound acts as an antagonist in some in vitro assays, it exhibits agonist-like properties in others, making its pharmacological profile multifaceted.[1][3]

Quantitative Analysis of this compound and CB1 Receptor Interaction

The binding affinity and functional potency of this compound at the CB1 receptor have been determined through various in vitro assays. The data highlight its high affinity but variable functional output depending on the experimental context.

Table 1: this compound Binding Affinity for the CB1 Receptor

| Parameter | Value (nM) | Species/System | Assay Type | Notes | Source |

| Ki | 2.0 | Not Specified | Agonist Displacement Binding | --- | [3] |

| Ki | 2.5 | Not Specified | Antagonist Binding | High affinity noted. | [4] |

Table 2: this compound Functional Activity at the CB1 Receptor

| Parameter | Value (nM) | Species/System | Assay Type | Notes | Source |

| KB | 22 ± 8 | Rat Cerebellum | [35S]GTPγS Binding | Measured by its ability to block agonist (CP55,940) stimulation. | [3] |

| EC50 | 0.09 ± 0.01 | Rat Cerebellum | [35S]GTPγS Binding | Weak partial agonist effect (11% max stimulation). Value near the lowest concentration tested. | [3] |

| EC50 | 40.4 | CHO cells (human CB1) | cAMP Inhibition | Acts as a partial agonist, inhibiting forskolin-stimulated cAMP. |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The methodologies for these key experiments are detailed below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor (e.g., CHO cells, rat cerebellum).[3] This involves homogenization followed by centrifugation to isolate the membrane fraction.

-

Assay Incubation: A fixed concentration of a high-affinity radiolabeled CB1 ligand (e.g., [3H]CP55,940 or [3H]rimonabant) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[5]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand competition binding assay.

[35S]GTPγS Functional Assay

This functional assay measures the degree of G-protein activation following receptor stimulation. Agonist binding to a Gi/o-coupled receptor like CB1 facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Methodology:

-

Membrane Preparation: CB1-expressing membranes are prepared as described above.[3]

-

Assay Incubation: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and a fixed concentration of [35S]GTPγS. To test for antagonist activity, incubations are performed with a fixed concentration of a known agonist (e.g., CP55,940) against varying concentrations of this compound.[3]

-

Separation: The incubation is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

Quantification: The radioactivity captured on the filters is measured by scintillation counting.

-

Data Analysis: For agonist activity, data are analyzed to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. For antagonist activity, the KB (equilibrium dissociation constant) is calculated from the rightward shift in the agonist's concentration-response curve.

Caption: Workflow for a [35S]GTPγS G-protein activation assay.

This compound Modulated Signaling Pathways

The interaction of this compound with the CB1 receptor modulates canonical Gi/o protein signaling cascades. As a partial agonist, it activates these pathways but to a lesser degree than a full agonist. As an antagonist, it blocks the ability of other agonists to activate these pathways.

The primary pathway involves the inhibition of adenylyl cyclase. When this compound binds to and activates the CB1 receptor, the Gαi subunit is released and inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3] This effect has been directly measured, where this compound partially inhibits forskolin-stimulated cAMP accumulation.

Caption: Partial agonist activity of this compound on the CB1-cAMP pathway.

Conclusion

This compound is a high-affinity CB1 receptor ligand with a complex pharmacological profile. While it was initially investigated as a potential neutral antagonist, comprehensive in vitro testing has demonstrated that it acts as a weak partial agonist in functional assays such as [35S]GTPγS binding and cAMP inhibition.[3] This mixed antagonist/partial agonist profile complicates its use as a simple tool for blocking CB1 receptor effects but provides a unique pharmacological scaffold for further investigation. The data and protocols outlined in this guide offer a technical foundation for researchers studying cannabinoid receptor pharmacology and developing novel modulators of the endocannabinoid system.

References

- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

O-2050: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2050 is a synthetic cannabinoid derivative that has garnered significant interest within the research community for its complex pharmacological profile at the cannabinoid receptors, primarily the CB1 and CB2 receptors. Structurally, it is a sulfonamide side chain analog of Δ⁸-tetrahydrocannabinol (Δ⁸-THC). Initially investigated as a potential neutral antagonist of the CB1 receptor, subsequent studies have revealed a more nuanced activity profile, including partial agonism under certain experimental conditions. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed methodologies for its preparation and evaluation.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| IUPAC Name | (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran |

| Molecular Formula | C₂₃H₃₁NO₄S |

| Molar Mass | 417.56 g/mol |

| CAS Number | 667419-91-2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in publicly accessible literature, a plausible synthetic route can be derived from the general methods reported for the synthesis of sulfonamide cannabinoid analogs. The synthesis would likely involve the modification of a Δ⁸-THC core structure.

Plausible Synthetic Scheme:

A potential synthesis would likely start from a precursor molecule containing the core dibenzo[b,d]pyran ring structure of Δ⁸-THC, which is then functionalized with the sulfonamide side chain.

Disclaimer: The following protocol is a representative, plausible method based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Experimental Protocol: Synthesis of this compound

Materials:

-

(6aR,10aR)-3-(1-amino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (Δ⁸-THC-amino-hexyn analog)

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Δ⁸-THC-amino-hexyn analog in anhydrous DCM.

-

Addition of Base: Add triethylamine to the solution and stir.

-

Sulfonylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of methanesulfonyl chloride in anhydrous DCM dropwise to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic and Chromatographic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.5 - 6.0 | Aromatic protons |

| 5.5 - 5.0 | Olefinic proton |

| 4.0 - 2.5 | Protons adjacent to heteroatoms (O, N) and benzylic protons |

| 2.5 - 1.0 | Aliphatic protons |

| 1.0 - 0.8 | Methyl protons |

| Chemical Shift (ppm) | Assignment |

| 160 - 110 | Aromatic and olefinic carbons |

| 80 - 60 | Carbons attached to oxygen |

| 50 - 20 | Aliphatic carbons |

| 20 - 10 | Methyl carbons |

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | 418.2050 |

| Common Fragments | Loss of the sulfonamide group, cleavage of the side chain |

Table 3: HPLC Purity Analysis

| Parameter | Typical Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Expected Purity | >95% |

Pharmacological Characterization

This compound exhibits complex pharmacology, acting as a ligand for both CB1 and CB2 receptors. Its functional activity has been shown to be assay-dependent, displaying characteristics of both an antagonist and a partial agonist.

Experimental Protocols

1. CB1 Receptor Binding Assay

This assay determines the affinity of this compound for the CB1 receptor.

Materials:

-

Membranes from cells expressing the human CB1 receptor

-

[³H]CP55,940 (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Bovine serum albumin (BSA)

-

This compound stock solution

-

Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the CB1 receptor-expressing membranes, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound in the assay buffer containing BSA. For non-specific binding, add the non-specific binding control instead of this compound.

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the Ki value for this compound by fitting the data to a one-site competition binding equation.

2. Forskolin-Stimulated cAMP Accumulation Assay

This functional assay assesses the effect of this compound on Gαi/o-coupled CB1 receptor signaling.

Materials:

-

CHO cells stably transfected with the human CB1 receptor

-

Assay buffer (e.g., PBS with 1% BSA)

-

Rolipram (a phosphodiesterase inhibitor)

-

Forskolin (an adenylyl cyclase activator)

-

This compound stock solution

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Preparation: Plate the CB1-expressing CHO cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with rolipram for 20-30 minutes at 37°C to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels. Incubate for a further 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. A decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC₅₀ value can be determined from the dose-response curve. To test for antagonist activity, pre-incubate with this compound before adding a known CB1 agonist and then forskolin.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Agonist activation of the CB1 receptor inhibits adenylyl cyclase via Gαi/o, reducing cAMP levels.

Experimental Workflow for Pharmacological Characterization

The following workflow outlines the key steps in characterizing the pharmacological activity of this compound.

Caption: Workflow for synthesis, purification, characterization, and pharmacological evaluation of this compound.

Conclusion

This compound remains a valuable pharmacological tool for investigating the endocannabinoid system. Its synthesis, while not trivial, is achievable through established synthetic methodologies for cannabinoid analogs. Thorough characterization, employing a suite of analytical and pharmacological techniques as outlined in this guide, is paramount to understanding its complex and multifaceted interactions with cannabinoid receptors. This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this compound, facilitating reproducible and robust scientific inquiry.

O-2050: A Comprehensive Technical Guide to its Molecular Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2050 is a synthetic, classical cannabinoid derivative that has garnered significant interest within the scientific community for its complex pharmacological profile at the cannabinoid receptors CB1 and CB2. Initially characterized as a silent antagonist at the CB1 receptor, subsequent research has revealed a more nuanced activity profile, including partial agonism under certain assay conditions. This document provides an in-depth technical overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, is a structurally complex molecule belonging to the classical cannabinoid class.[1] Its chemical formula is C23H31NO4S, and it has a molar mass of 417.56 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran | [1] |

| Chemical Formula | C23H31NO4S | [1][2] |

| Molar Mass | 417.56 g/mol | [1][2] |

| Solubility | Soluble to 100 mM in ethanol and DMSO. | [3] |

| Melting Point | Not available in public literature. | |

| Boiling Point | Not available in public literature. |

Pharmacological Properties

This compound exhibits a dualistic activity profile at the cannabinoid receptors, acting as a high-affinity ligand for both CB1 and CB2 receptors. Its functional effects are assay-dependent, highlighting the complexity of its interaction with these receptors.

Receptor Binding Affinity

This compound demonstrates high affinity for both cannabinoid receptor subtypes, with a notable preference for the CB2 receptor.

Table 2: Cannabinoid Receptor Binding Affinities of this compound

| Receptor | Ki (nM) |

| CB1 | 2.5 |

| CB2 | 0.2 |

Functional Activity

The functional activity of this compound is multifaceted. In cAMP assays, it acts as a partial agonist, whereas in GTPγS binding assays, it displays weak agonist activity on its own and antagonizes the effects of full agonists.

Table 3: Functional Activity of this compound

| Assay | Parameter | Value (nM) | Notes |

| cAMP Accumulation Assay | EC50 | 40.4 | Partial agonist activity in inhibiting forskolin-induced cAMP stimulation.[2][3] |

| [35S]GTPγS Binding Assay | EC50 | ~0.09 | Weak stimulation of [35S]GTPγS binding. |

| [35S]GTPγS Binding Assay | KB | 22 | Antagonism of CP55,940-stimulated [35S]GTPγS binding. |

Signaling Pathways

This compound modulates intracellular signaling cascades through its interaction with the G-protein coupled receptors, CB1 and CB2. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Experimental Protocols

Radioligand Competition Binding Assay for Ki Determination

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for CB1 and CB2 receptors using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the cannabinoid receptor of interest (CB1 or CB2).

-

Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of this compound on adenylyl cyclase through the measurement of intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the cannabinoid receptor of interest (CB1 or CB2) in appropriate media.

-

Cell Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with a stimulation buffer, typically a Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of this compound to the wells. To measure the inhibitory effect on adenylyl cyclase, co-stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a defined period, typically 15-30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw assay signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system. Its complex pharmacology, characterized by high affinity for both CB1 and CB2 receptors and a mixed antagonist/partial agonist profile, provides a unique opportunity to dissect the intricate signaling mechanisms of these receptors. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating further exploration of the therapeutic potential of modulating the endocannabinoid system.

References

pharmacological profile of O-2050

An In-Depth Technical Guide to the Pharmacological Profile of O-2050

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, classical cannabinoid derivative, specifically a sulfonamide side chain analog of Δ⁸-tetrahydrocannabinol.[1] It was initially developed and investigated as a potential neutral antagonist for the cannabinoid CB1 receptor. The search for neutral antagonists was driven by the fact that prototypic CB1 antagonists, such as rimonabant, exhibit inverse agonist properties that can complicate the interpretation of pharmacological studies and contribute to adverse effects.[2] However, extensive characterization of this compound has revealed a complex and multifaceted pharmacological profile that deviates significantly from that of a simple neutral antagonist. This guide provides a comprehensive overview of the binding, functional, and in vivo properties of this compound, details the experimental protocols used for its characterization, and visualizes its complex pharmacology.

Pharmacological Profile

The pharmacological activity of this compound is highly dependent on the specific assay system employed, revealing a profile that includes high-affinity receptor binding, in vitro antagonism, partial agonism, and in vivo agonist-like effects.

Receptor Binding Affinity

This compound demonstrates high affinity for both the cannabinoid CB1 and CB2 receptors, as determined by competitive radioligand binding assays.[2][3] Notably, it shows a slightly higher affinity for the CB2 receptor.

| Parameter | Receptor | Value (nM) | Reference |

| Kᵢ (Inhibition Constant) | CB1 | 2.5 | [3] |

| Kᵢ (Inhibition Constant) | CB2 | 0.2 | [3] |

In Vitro Functional Activity

The functional activity of this compound in cell-based or tissue-based assays is complex. It acts as an antagonist in G-protein activation assays but as a partial agonist in second messenger assays.

| Assay | Target | Activity Type | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | CB1 | Antagonist | K₋B (vs. CP55,940) | 22 ± 8 nM | [4] |

| [³⁵S]GTPγS Binding | CB1 | Weak Partial Agonist | Eₘₐₓ | 11 ± 3 % | [4] |

| Forskolin-Stimulated cAMP Accumulation | CB1 | Partial Agonist | Eₘₐₓ | 37.4% inhibition | [4] |

| Mouse Vas Deferens | CB1 | Antagonist | - | Antagonizes agonist effects | [2] |

In Vivo Activity

In animal models, this compound produces effects that are more consistent with cannabinoid agonists or inverse agonists rather than antagonists. It fails to block the effects of known cannabinoid agonists in vivo.

| Model | Effect | Dose Range | Activity Type | Reference |

| Mouse Locomotor Activity | Stimulation of activity | 10 - 30 mg/kg | Agonist-like | [3] |

| Mouse Feeding Behavior | Dose-dependent decrease in food intake | 1 - 30 mg/kg | Inverse Agonist-like | [3] |

| Mouse Drug Discrimination | Full substitution for Δ⁹-THC | - | Agonist | [2] |

| Mouse Cannabinoid Agonist Challenge | Failure to block Δ⁹-THC effects | Up to 30 mg/kg i.v. | Not an Antagonist | [4] |

Key Experimental Protocols

The characterization of this compound relies on a standard set of pharmacological assays. Detailed methodologies for these key experiments are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[5][6]

Materials:

-

Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors, or from rodent brain tissue.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[5]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).[5]

-

Filtration System: Glass fiber filter mats (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and fluid.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer. Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.[5]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, diluted [³H]CP-55,940, and the membrane preparation.[5]

-

Non-specific Binding: Add the non-specific binding control, diluted [³H]CP-55,940, and the membrane preparation.[5]

-

Competitive Binding: Add the diluted test compound (at each concentration), diluted [³H]CP-55,940, and the membrane preparation.[5]

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5][6]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the radioligand concentration and K₋d is its dissociation constant.[5]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[7][8]

Materials:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest or from brain tissue (e.g., rat cerebellum for CB1).[4]

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]

-

GDP: Guanosine diphosphate, typically used at a final concentration of 10-100 µM to facilitate the exchange reaction.[7]

-

Filtration System and Scintillation Counter .

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (this compound).

-

Assay Setup (in a 96-well plate):

-

To measure agonist activity: Add assay buffer, GDP, diluted test compound, and membrane preparation to each well.

-

To measure antagonist activity: Add assay buffer, GDP, diluted test compound (this compound), a fixed concentration of a known agonist (e.g., CP55,940), and membrane preparation.[4]

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[7]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.[7]

-

Quantification: Dry the filters and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

For Agonism: Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound to determine Eₘₐₓ and EC₅₀ values.

-

For Antagonism: Plot the inhibition of agonist-stimulated binding against the log concentration of the antagonist (this compound) to determine the IC₅₀, from which an antagonist equilibrium constant (K₋B) can be calculated.

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase activity.

Materials:

-

Cells: Whole cells expressing the CB1 receptor.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA.

-

Phosphodiesterase (PDE) Inhibitor: 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[9]

-

Stimulant: Forskolin (to activate adenylyl cyclase and raise basal cAMP levels).

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Plate the cells in a 96- or 384-well plate and grow overnight.[10]

-

Compound Addition: Replace the culture medium with stimulation buffer containing the PDE inhibitor. Add serial dilutions of the test compound (this compound). Incubate at 37°C for 15-30 minutes.[11]

-

Stimulation: Add forskolin to all wells (except negative controls) to a final concentration that produces approximately 80% of its maximal effect. Incubate at 37°C for 30 minutes.[10]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis:

-

Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition, and the signal from untreated cells as 100% inhibition.

-

Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound (this compound).

-

Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values for its partial agonist activity.[12]

-

In Vivo Behavioral Assays

a. Locomotor Activity Test:

-

Apparatus: An open field arena (e.g., 50x50 cm) equipped with infrared beams or an overhead video tracking system.[1][13]

-

Acclimation: Bring mice to the testing room at least 30-60 minutes before the test to acclimate.[1]

-

Procedure: Administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle. After a set pretreatment time (e.g., 30 minutes), place the mouse in the center of the arena.[3]

-

Recording: Record activity for a specified duration (e.g., 30 minutes).[14]

-

Data Analysis: Quantify parameters such as total distance traveled, time spent moving, and rearing frequency.[15]

b. Food Intake Assay:

-

Housing: House mice individually for several days to acclimate.[16]

-

Fasting: Fast the mice for a set period (e.g., 18 hours) with free access to water.[16]

-

Procedure: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.[3]

-

Measurement: Provide a pre-weighed amount of standard chow and record the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).[16]

-

Data Analysis: Calculate the cumulative food intake and compare between drug-treated and vehicle-treated groups.

c. Drug Discrimination Assay:

-

Training: Train mice to press one of two levers for a food reward after an injection of a known cannabinoid agonist (e.g., 10 mg/kg THC) and the other lever after a vehicle injection. Training continues until mice reliably select the correct lever (>80% accuracy).[17]

-

Substitution Test: Once the discrimination is acquired, administer various doses of the test compound (this compound) before the session.

-

Data Analysis: Determine the percentage of responses made on the THC-associated lever. Full substitution occurs when this compound elicits >80% of responses on the THC lever, indicating it has similar subjective effects.[18]

Visualizations of Pathways and Processes

Caption: Canonical signaling pathway of the CB1 receptor upon agonist binding.

Caption: Step-by-step workflow for a typical [³⁵S]GTPγS binding experiment.

Caption: Logical diagram illustrating the mixed pharmacological activities of this compound.

Conclusion

The is far more complex than that of a neutral CB1 receptor antagonist. While it binds with high affinity to cannabinoid receptors and can antagonize agonist effects in certain in vitro functional assays like [³⁵S]GTPγS binding, its other actions contradict this classification.[4] It behaves as a partial agonist in cAMP assays and, more significantly, produces a range of agonist-like effects in vivo, including locomotor stimulation and full substitution for THC in drug discrimination studies.[2][4] Furthermore, its inability to block the in vivo effects of cannabinoid agonists firmly disqualifies it as a functional antagonist in a whole-organism context.[4] These findings suggest that this compound may act as a biased agonist or that its in vivo effects could be mediated by metabolites or off-target interactions. For drug development professionals and researchers, this compound serves as a crucial case study, highlighting the importance of a comprehensive pharmacological evaluation across multiple assays—from receptor binding to in vitro function and in vivo behavioral outcomes—to fully understand a compound's true mechanism of action.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]

- 16. Food intake behavior protocol [protocols.io]

- 17. Discriminative stimulus properties of Δ9-Tetrahydrocannabinol (THC) in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Δ9-tetrahydrocannabinol discrimination: Effects of route of administration in mice - PMC [pmc.ncbi.nlm.nih.gov]

O-2050: A Comprehensive Technical Review of a Putative Cannabinoid CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2050 is a classical cannabinoid derivative, structurally analogous to Δ⁸-tetrahydrocannabinol, that has been investigated for its potential as a cannabinoid CB1 receptor antagonist.[1][2] Initially explored as a potential neutral antagonist to circumvent the inverse agonist properties of compounds like rimonabant, this compound presents a complex and multifaceted pharmacological profile.[1][2] This technical guide provides an in-depth analysis of this compound, summarizing its binding affinity, in vitro functional activity, and in vivo effects. Detailed experimental methodologies are provided for key assays, and signaling pathways are visually represented to facilitate a comprehensive understanding of its mechanism of action. The data collectively suggest that this compound is not a simple neutral antagonist but rather a compound with a mixed profile of antagonism and partial agonism, the expression of which is highly dependent on the specific biological system and assay being utilized.[1][3]

Core Pharmacological Data

The pharmacological characterization of this compound reveals a high affinity for cannabinoid receptors but a complex functional profile that deviates from that of a classic neutral antagonist.

Receptor Binding Affinity

This compound demonstrates high affinity for both cannabinoid CB1 and CB2 receptors.[1][2][4] This lack of selectivity is a critical consideration for its use as a specific pharmacological tool.

| Parameter | Receptor | Value (nM) | Reference |

| Ki | CB1 | 2.5 | [4] |

| Ki | CB2 | 0.2 | [4] |

In Vitro Functional Activity

The functional activity of this compound in vitro is varied, showing antagonist properties in some assays while exhibiting partial agonist activity in others.

| Assay | Parameter | Value | Description | Reference |

| [³⁵S]GTPγS Binding (Agonism) | Max Stimulation | 11 ± 3% | Weak partial agonism compared to a full agonist. | [1] |

| EC₅₀ | ~0.09 nM | Potent, near the lowest concentration tested. | [1] | |

| [³⁵S]GTPγS Binding (Antagonism) | KB | 22 ± 8 nM | Antagonized the effects of the full agonist CP55,940. | [1] |

| cAMP Accumulation Assay | Max Inhibition | ~50% | Partial agonist activity, inhibiting forskolin-stimulated cAMP with about half the efficacy of CP55,940. | [1][2] |

| EC₅₀ | 40.4 nM | Potency as a partial agonist in inhibiting cAMP. | [5] | |

| Mouse Vas Deferens Assay | Activity | Antagonist | Antagonized the effects of cannabinoid agonists without intrinsic activity. | [1][2] |

| Inverse Agonism | Not Observed | Did not enhance electrically-evoked contractions, unlike inverse agonists. | [1] |

In Vivo Effects in Mice

In vivo studies in mice further highlight the compound's complex pharmacology, where it failed to act as a conventional antagonist and showed some agonist-like properties.

| Test | Dose (mg/kg, i.p.) | Effect | Reference |

| Food Intake | 1, 3, 10, 30 | Dose-dependent decrease. | [4] |

| Locomotor Activity | 10, 30 | Significant stimulation. | [4] |

| Antagonism of Δ⁹-THC | Up to 30 | Did not antagonize hypomobility, antinociception, or hypothermia. | [1] |

| Drug Discrimination | - | Fully substituted for Δ⁹-THC. | [1][2] |

Signaling Pathways and Logical Workflows

The interaction of this compound with the CB1 receptor initiates a complex signaling cascade. Its profile suggests it can weakly engage G-protein coupling while also acting as a partial agonist in the canonical Gαi/o-mediated inhibition of adenylyl cyclase.

Caption: this compound interaction with the CB1 receptor and downstream cAMP pathway.

The evaluation of a compound like this compound follows a structured workflow, progressing from initial binding assays to complex in vivo models to determine its pharmacological profile.

Caption: Experimental workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols

The following sections describe the methodologies used in the key experiments that defined the pharmacological profile of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Preparation: Membranes were prepared from rat cerebellum (for CB1) or spleen (for CB2).

-

Procedure: Assays were conducted using a competitive binding paradigm with a radiolabeled cannabinoid agonist, such as [³H]CP55,940. A fixed concentration of the radioligand was incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled agonist. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated. The Ki value was then derived using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

[³⁵S]GTPγS Binding Assay

-

Objective: To assess the ability of this compound to stimulate G-protein activation (agonist activity) and to block agonist-stimulated G-protein activation (antagonist activity).

-

Membrane Preparation: Rat cerebellar membranes were used as a source of CB1 receptors.[1]

-

Agonist Assay: Membranes (11-16 μg protein) were incubated in an assay buffer containing 30μM GDP and 0.1nM [³⁵S]GTPγS with various concentrations of this compound (0.1-10,000 nM) for 2 hours at 30°C.[1]

-

Antagonist Assay: To measure antagonism, membranes were incubated with varying concentrations of this compound in the presence of a fixed concentration of a potent CB1 agonist (e.g., 1000 nM CP55,940).[1]

-

Data Analysis: The amount of bound [³⁵S]GTPγS was quantified by scintillation counting. For agonist activity, an EC₅₀ and Emax were determined. For antagonist activity, the antagonist dissociation constant (KB) was calculated from the IC₅₀ value using the equation: KB = IC₅₀ / (([L]/EC₅₀) + 1), where [L] is the concentration of the agonist.[1]

Inhibition of Forskolin-Stimulated cAMP Production

-

Objective: To measure the effect of this compound on the adenylyl cyclase signaling cascade.

-

Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the human CB1 receptor were used.[1]

-

Procedure: Adherent cells were incubated with this compound to assess its effect on cyclic AMP (cAMP) levels. Adenylyl cyclase was stimulated with forskolin. The ability of this compound to inhibit this forskolin-stimulated cAMP accumulation was measured.

-

Data Analysis: The concentration of cAMP was determined using a competitive binding assay. The data were analyzed to determine the EC₅₀ and maximal inhibition produced by this compound, which was then compared to that of a full agonist like CP55,940.[1][2]

In Vivo Mouse Models

-

Objective: To evaluate the behavioral effects of this compound and its ability to antagonize the effects of known cannabinoid agonists in vivo.

-

Animals: Male ICR mice were typically used.

-

Procedures:

-

Food Intake: Mice were fasted and then given pre-weighed food. This compound was administered intraperitoneally (i.p.) 30 minutes prior to food presentation, and consumption was measured over time.[4]

-

Locomotor Activity: Mice were placed in activity monitoring chambers, and their movement was recorded following i.p. administration of this compound or vehicle.[4]

-

Antagonism Studies: this compound was administered prior to a known CB1 agonist (e.g., Δ⁹-THC). The classic cannabinoid tetrad effects (hypomobility, antinociception, catalepsy, and hypothermia) were then assessed to see if this compound could block them.[1]

-

Drug Discrimination: Mice were trained to discriminate between Δ⁹-THC and vehicle. Once trained, they were tested with this compound to see if it substituted for the Δ⁹-THC stimulus.[1]

-

Discussion and Conclusion

The pharmacological profile of this compound is not that of a simple, neutral CB1 antagonist. While it exhibits high binding affinity for the CB1 receptor and demonstrates antagonist activity in specific in vitro functional assays like the mouse vas deferens and [³⁵S]GTPγS binding (in the presence of an agonist), its other actions complicate this classification.[1][2]

The compound displays weak partial agonism on its own in the [³⁵S]GTPγS assay and significant partial agonism in the cAMP functional assay.[1][5] Furthermore, its in vivo profile is more reminiscent of an agonist in certain respects. It reduces food intake and stimulates locomotor activity, effects that, while also seen with the inverse agonist rimonabant, are coupled with a complete failure to antagonize the classic in vivo effects of Δ⁹-THC.[1][4] Perhaps most telling is its ability to fully substitute for Δ⁹-THC in a drug discrimination procedure, a hallmark of agonist-like activity.[1][2]

This complex profile suggests that this compound may be a biased ligand, preferentially activating certain downstream signaling pathways over others. Its high affinity for the CB2 receptor also complicates its use as a selective tool for probing CB1 receptor function.[1][4]

References

- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

O-2050: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2050 is a synthetic, classical cannabinoid derivative that has garnered significant interest within the scientific community for its complex pharmacological profile at cannabinoid receptors. Initially investigated as a potential neutral antagonist of the cannabinoid CB1 receptor, subsequent research has revealed a more nuanced mechanism of action, including partial agonist activity. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its interaction with cellular signaling pathways.

Core Biological Activity

This compound is a high-affinity ligand for both cannabinoid CB1 and CB2 receptors.[1] Its pharmacological characterization has been a subject of extensive research, revealing a dualistic nature. While it can act as an antagonist in certain assays, it also exhibits partial agonist effects in others. This complex profile distinguishes it from first-generation cannabinoid receptor antagonists like rimonabant, which display inverse agonist properties.

In vivo studies in animal models have demonstrated that this compound can influence physiological processes such as locomotor activity and feeding behavior.[1] Specifically, administration of this compound has been shown to cause locomotor stimulation in mice and produce a dose-dependent decrease in food intake.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the biological activity of this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Ki (nM) | Reference |

| Cannabinoid CB1 | 2.5 | [1] |

| Cannabinoid CB2 | 0.2 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Parameter | Value | Conditions | Reference |

| [35S]GTPγS Binding | EC50 | 0.09 ± 0.01 nM | Maximum stimulation of 11 ± 3% | [2] |

| KB | 22 ± 8 nM | Inhibition of 1000 nM CP55,940-stimulated binding | [2] | |

| Cyclic AMP Assay | EC50 | 40.4 nM (3.7 and 441 nM) | Inhibition of forskolin-induced stimulation | [2] |

| Emax | 37.4% (26.8 and 48.1%) | Compared to the full agonist CP55,940 | [2] |

Table 3: In Vivo Activity of this compound in Mice

| Assay | Dose Range | Effect | Reference |

| Locomotor Activity | 10, 30 mg/kg (i.p.) | Significant stimulation | [1] |

| Food Intake | 1, 3, 10, 30 mg/kg (i.p.) | Significant and dose-dependent decrease | [1] |

Signaling Pathways

This compound primarily exerts its effects through the cannabinoid signaling pathway, which is initiated by the activation of G-protein coupled CB1 and CB2 receptors. The binding of this compound to these receptors can modulate downstream intracellular signaling cascades.

As a partial agonist, this compound can weakly activate the G-protein, leading to a less pronounced downstream effect compared to a full agonist. In its antagonist role, it can block the binding of endogenous or exogenous agonists, thereby inhibiting their signaling. The diagram below illustrates the canonical cannabinoid signaling pathway and the points of modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound or vehicle.

-

Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to cannabinoid receptors.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[35S]GTPγS.

-

This compound at various concentrations.

-

A known cannabinoid agonist (e.g., CP55,940) for antagonist mode.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure G-proteins are in their inactive state.

-

For agonist mode, add increasing concentrations of this compound to the membrane preparation in the assay buffer.

-

For antagonist mode, add a fixed concentration of a full agonist (e.g., EC80 of CP55,940) along with increasing concentrations of this compound.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax for agonist activity or the KB for antagonist activity.

Cyclic AMP (cAMP) Functional Assay

This assay determines the effect of this compound on the production of the second messenger cyclic AMP, typically by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin.

-

This compound at various concentrations.

-

A known cannabinoid agonist (e.g., CP55,940).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor for 15-30 minutes.

-

Add varying concentrations of this compound (for agonist mode) or a fixed concentration of agonist plus varying concentrations of this compound (for antagonist mode).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP using a commercial assay kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the EC50 and Emax of this compound's effect on cAMP levels.

In Vivo Locomotor Activity Assay

This protocol assesses the effect of this compound on the spontaneous movement of mice.

Materials:

-

Male mice (e.g., C57BL/6J strain).

-

This compound dissolved in an appropriate vehicle.

-

Open field activity chambers equipped with infrared beams or video tracking software.

Procedure:

-

Acclimatize the mice to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

Place each mouse individually into the center of an open field chamber.

-

Record locomotor activity for a defined period (e.g., 60 minutes).

-

Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

-

Compare the activity levels of the this compound-treated groups to the vehicle-treated control group.

In Vivo Feeding Behavior Assay

This protocol measures the effect of this compound on food consumption in mice.

Materials:

-

Male mice, individually housed.

-

This compound dissolved in an appropriate vehicle.

-

Standard chow diet.

-

Balances for weighing food.

Procedure:

-

Acclimatize individually housed mice to the experimental conditions for several days.

-

Fast the mice for a predetermined period (e.g., 18 hours) with free access to water to standardize hunger levels.

-

Administer this compound or vehicle (i.p.).

-

Provide a pre-weighed amount of food to each mouse.

-

Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Calculate the cumulative food intake for each mouse and compare the results between the this compound-treated and vehicle control groups.

Conclusion

This compound is a valuable research tool with a complex pharmacological profile at cannabinoid receptors. Its high affinity for both CB1 and CB2 receptors, coupled with its demonstrated partial agonist and antagonist activities, makes it a compound of significant interest for elucidating the intricacies of the endocannabinoid system. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working with this multifaceted compound. Further investigation into the signaling pathways modulated by this compound will continue to enhance our understanding of its biological effects and potential therapeutic applications.

References

In-Depth Technical Guide: O-2050 (CAS 1883545-42-3)

An Examination of a Modulator of the Endocannabinoid System

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1883545-42-3, known as O-2050. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and experimental background of this molecule. This document synthesizes available data on its biological activity, physicochemical properties, and the experimental methodologies used for its characterization.

Compound Identification and Physicochemical Properties

This compound is a synthetic compound that has been investigated for its interaction with the endocannabinoid system.

Chemical Name: (6aR,10aR)-1-Hydroxy-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 1883545-42-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C23H31NO4S | [2][6] |

| Molecular Weight | 417.56 g/mol | |

| Purity | ≥97% | |

| Solubility | Soluble to 100 mM in ethanol and DMSO | |

| Storage | Store at -80°C | [3] |

Pharmacological Profile and Biological Activity

This compound is characterized as a high-affinity ligand for cannabinoid receptors, displaying a complex mechanism of action. It was first described as a silent antagonist for the cannabinoid CB1 receptor but has also demonstrated partial agonist activity in specific functional assays.

In Vitro Activity

The primary targets of this compound are the cannabinoid receptors CB1 and CB2, both of which are G-protein coupled receptors (GPCRs).

Table 2: In Vitro Quantitative Data for this compound

| Target | Activity | Value | Assay Type | Reference(s) |

| Cannabinoid Receptor 1 (CB1) | Antagonist Affinity (Ki) | 2.5 nM | Not Specified | [1][4][7] |

| Cannabinoid Receptor 2 (CB2) | Inhibitor Affinity (Ki) | 0.2 nM | Not Specified | [1][4][7] |

| Cannabinoid Receptor 1 (CB1) | Partial Agonist Potency (EC50) | 40.4 nM | Inhibition of Forskolin-Induced cAMP Stimulation | [3] |

In Vivo Activity

Studies in rodent models have revealed significant physiological and behavioral effects following the administration of this compound.

Table 3: In Vivo Effects of this compound in Rodents

| Effect | Species | Dosing | Reference(s) |

| Decreased Food Intake | Mice | 1, 3, 10, 30 mg/kg (intraperitoneal) | [4] |

| Stimulated Locomotor Activity | Mice | 10, 30 mg/kg | [4] |

Mechanism of Action and Signaling Pathways

This compound's biological effects are mediated through its interaction with cannabinoid receptors. As a CB1 receptor silent antagonist, it can block the receptor from being activated by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. However, its classification as a partial agonist in the context of cyclic AMP (cAMP) inhibition indicates that it can also weakly activate the Gi/o signaling pathway, which is coupled to the CB1 receptor. This leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: this compound interaction with the CB1 receptor and subsequent inhibition of the cAMP signaling pathway.

Experimental Protocols

The characterization of this compound has involved standard pharmacological assays. Below are detailed methodologies for key experiments.

Receptor Binding Affinity Assay (Ki Determination)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Caption: Experimental workflow for determining receptor binding affinity.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-